1-[3,3-BIS(4-BROMOPHENYL)-3'-PHENYL-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3,3-bis(4-bromophenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 1-[3,3-bis(4-bromophenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multiple steps, starting with the preparation of the benzothiophene and thiadiazole precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
1-[3,3-bis(4-bromophenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-[3,3-bis(4-bromophenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-[3,3-bis(4-bromophenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone include:
1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene:
1,3,5-Tris(4-bromophenyl)benzene: Used in the formation of covalent aromatic frameworks.
1,3-Bis(4-bromophenyl)propenone:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 1-[3,3-bis(4-bromophenyl)-3’-phenyl-3H,3’H-spiro[2-benzothiophene-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone.
Properties
Molecular Formula |
C29H20Br2N2OS2 |
---|---|
Molecular Weight |
636.4g/mol |
IUPAC Name |
1-[3',3'-bis(4-bromophenyl)-4-phenylspiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone |
InChI |
InChI=1S/C29H20Br2N2OS2/c1-19(34)27-32-33(24-7-3-2-4-8-24)29(35-27)26-10-6-5-9-25(26)28(36-29,20-11-15-22(30)16-12-20)21-13-17-23(31)18-14-21/h2-18H,1H3 |
InChI Key |
HYMDZSQQNDLKOD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(S2)(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(S2)(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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